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Introduction

Xiliertinib, also known as Theliatinib and designated as HMPL-309, is a potent, orally
available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2]
Developed by Hutchison MediPharma, this small molecule was investigated for its potential
antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4]
Although its clinical development has been discontinued, the preclinical data and mechanism of
action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase
inhibitor design. This document provides a technical guide to the molecular structure, chemical
properties, and biological activity of Xiliertinib.

Molecular Structure and Chemical Properties

Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR
inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline
substituent, and a pyrrolopyrrole carboxamide moiety.

Chemical Identifiers
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Identifier Value

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-
methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-

IUPAC Name
hexahydropyrrolo[2,3-c]pyrrole-5-
carboxamide[1]

Synonyms Theliatinib, HMPL-309[1]

CAS Number 1353644-70-8[1]

Molecular Formula C25H26N602[1][6]

InChiKey FSXCKIBROURMFT-VGSWGCGISA-N[1]
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(

SMILES C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=ChH)C#

C)OCI1]

Physicochemical Properties

Property Value Source

Molecular Weight 442.5 g/mol PubChem (Computed)[1]
Monoisotopic Mass 442.21172409 Da PubChem (Computed)[1]
XLogP3 3.1 PubChem (Computed)[1]
Polar Surface Area 82.6 Az PubChem (Computed)[1]
Rotatable Bond Count 4 PubChem (Computed)

Mechanism of Action and Biological Activity

Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor
receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase
domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream
signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to
the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]
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Preclinical studies have demonstrated that Xiliertinib exhibits strong affinity for wild-type EGFR,
with a reported Ki value of 0.05 nM.[2] It has also shown potent inhibitory activity against both
wild-type EGFR and the EGFR T790M/L858R mutant, with IC50 values of 3 nM and 22 nM,
respectively.[2] Notably, Xiliertinib was found to be five to ten times more potent than Tarceva
(erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily
displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]

EGFR Signaling Pathway Inhibition by Xiliertinib

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by
Xiliertinib.
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Caption: EGFR signaling pathway and inhibition by Xiliertinib.

Experimental

Protocols
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Cell-Based EGFR Phosphorylation Assay

This protocol is adapted from information provided for Theliatinib (HMPL-309) by Selleck
Chemicals.[2]

Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR
phosphorylation in a cellular context.

Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.
Materials:

A431 cells

e DMEM (Dulbecco's Modified Eagle Medium)

e FBS (Fetal Bovine Serum)

e Xiliertinib (or test compound)

» Gefitinib and Erlotinib (as controls)

e DMSO (Dimethyl sulfoxide)

e CCK-8 (Cell Counting Kit-8) solution

o 96-well cell culture plates

Microplate reader

Procedure:

o Cell Seeding:

o Culture A431 cells in DMEM supplemented with 10% FBS.

o Seed 1 x 104 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO:
incubator.
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e Compound Treatment:

o Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested
concentration range is from 10 uM to 0.005 puM using a 3-fold gradient dilution.

o The final DMSO concentration in each well should be maintained at 0.5%.
o Add 10 pL of the diluted compounds to the respective wells.
* Incubation:
o Incubate the plates for 48 hours at 37°C in a 5% COz2 incubator.
o Cell Viability Measurement:
o After the 48-hour incubation, add 10 pL of CCK-8 solution to each well.
o Incubate the plates for an additional 1 hour.

o Measure the optical density (OD) at 450 nm using a microplate reader to determine cell
survival.

» Data Analysis:
o Calculate the percentage of cell survival relative to the DMSO-treated control cells.

o Plot the percentage of cell survival against the compound concentration to determine the
IC50 value for EGFR phosphorylation inhibition.

Experimental Workflow for Kinase Binding Assay

The following diagram outlines a general workflow for a kinase binding assay, which would be
applicable for assessing the binding of Xiliertinib to EGFR.
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Caption: General workflow for a kinase binding assay.

Conclusion

Xiliertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action.
Although no longer in active clinical development, the available data on its molecular
characteristics, biological activity, and associated experimental protocols serve as a valuable
resource for the scientific community. The information presented in this technical guide
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provides a foundation for further research into the development of next-generation EGFR
inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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